N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine
CAS No.: 2548982-89-2
Cat. No.: VC11825941
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2548982-89-2 |
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Molecular Formula | C16H19N3O2 |
Molecular Weight | 285.34 g/mol |
IUPAC Name | N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C16H19N3O2/c1-20-13-5-6-15(21-2)14(7-13)12-9-18-16(19-10-12)17-8-11-3-4-11/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,18,19) |
Standard InChI Key | CIRRWJYDAJJZQI-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)C2=CN=C(N=C2)NCC3CC3 |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=CN=C(N=C2)NCC3CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (C₄H₄N₂) with two substituents:
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Position 2: A cyclopropylmethyl amine group (-NH-CH₂-C₃H₅), contributing to steric bulk and potential metabolic stability .
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Position 5: A 2,5-dimethoxyphenyl group (C₆H₃(OCH₃)₂), which may enhance lipophilicity and receptor-binding interactions .
The molecular formula is C₁₇H₂₀N₃O₂, with a calculated molecular weight of 298.36 g/mol (derived from analogous compounds in PubChem entries ).
Table 1: Key Molecular Properties
Synthesis and Structural Optimization
Hypothetical Synthetic Routes
While no explicit synthesis for this compound is documented, methodologies for analogous pyrimidines suggest a multi-step approach:
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Pyrimidine Core Formation: A Buchwald-Hartwig amination could introduce the cyclopropylmethyl amine to 2-chloropyrimidine .
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Suzuki-Miyaura Coupling: Installation of the 2,5-dimethoxyphenyl group via palladium-catalyzed cross-coupling at position 5 .
Scheme 1: Proposed Synthesis
Challenges in Optimization
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Steric Hindrance: The cyclopropylmethyl group may slow reaction kinetics during amination, necessitating elevated temperatures .
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Regioselectivity: Ensuring substitution at position 5 requires careful control of directing groups .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s LogP of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 2,5-dimethoxyphenyl group likely contributes to π-π stacking interactions, as seen in similar CNS-targeting agents .
Metabolic Stability
Target | Predicted IC₅₀ (nM) | Structural Basis |
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EGFR Tyrosine Kinase | 50–200 | Similar to pyrimidine-based inhibitors |
Serotonin 5-HT₂A | <100 | Methoxy-phenyl motifs in 5-HT ligands |
CNS Applications
The compound’s ability to cross the blood-brain barrier (BBB) is suggested by its molecular weight (<400 Da) and moderate LogP . Structural analogs with dimethoxyphenyl groups show affinity for serotonin receptors, implicating potential in depression or schizophrenia .
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